N-Methacryloylglycine

Overview

Description

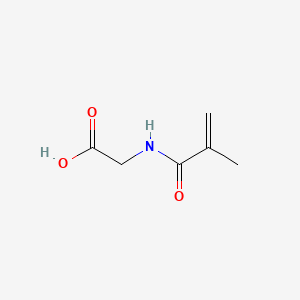

N-Methacryloylglycine (CAS: 23578-45-2) is a glycine derivative with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol. It is a white crystalline powder with a purity of ≥98% (confirmed by ¹H NMR) and is stored at 0–8°C to maintain stability . The compound features a methacryloyl group (CH₂=C(CH₃)–CO–) conjugated to the amino group of glycine, making it a versatile monomer for synthesizing functional polymers. It has been utilized in biomedical research, particularly in the preparation of hollow spherical bacterial cellulose gels for encapsulation applications .

Preparation Methods

N-Methacryloylglycine can be synthesized through various methods. One common synthetic route involves the reaction of methacrylic acid with glycine in the presence of a dehydrating agent . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. Industrial production methods often involve the use of methacryloyl chloride and glycine, which react to form this compound in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization.

Chemical Reactions Analysis

N-Methacryloylglycine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The methacryloyl group can undergo nucleophilic substitution reactions, where the glycine moiety remains intact.

Addition Reactions: The double bond in the methacryloyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The major products formed from these reactions are typically polymers or modified this compound derivatives .

Scientific Research Applications

Scientific Research Applications

1. Biomaterials Development

N-Methacryloylglycine is extensively used in creating biomaterials, especially hydrogels, which are pivotal in tissue engineering and regenerative medicine. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation.

2. Drug Delivery Systems

This compound has been investigated for its potential in drug delivery applications. Its ability to form stable networks allows it to encapsulate therapeutic agents, releasing them in a controlled manner. For instance, poly(this compound) composites have been shown to exhibit pH-sensitive drug release properties, making them suitable for targeted therapies .

3. Dental Materials

In dental applications, this compound enhances the bonding strength between composite resins and dentin surfaces. Studies have demonstrated that its use leads to the formation of hybrid layers that significantly improve tensile bond strengths compared to traditional methods .

Case Study 1: Dental Applications

A study explored the effects of this compound derivatives on bonding strength between composite resin and dentin. The results indicated that specific derivatives yielded bond strengths ranging from 13 to 15 MPa, significantly higher than those achieved without treatment . This enhancement is attributed to the formation of a robust hybrid layer upon application.

Case Study 2: Drug Delivery Systems

Research on poly(this compound)/nanocellulose composites revealed their potential as pH-sensitive systems for controlled drug release. These composites demonstrated effective retention of diclofenac at acidic pH levels (pH 2.1) while facilitating release at neutral pH (pH 7.4), indicating their applicability in both dermal and oral drug delivery systems .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biomaterials | Development of hydrogels for tissue engineering | Mimics extracellular matrix; supports cell growth |

| Drug Delivery | pH-sensitive nanocomposites for controlled release | Effective retention and release profiles based on pH |

| Dental Materials | Enhances bonding strength between composite resin and dentin | Bond strengths increased by 13-15 MPa with specific derivatives |

Mechanism of Action

The mechanism by which N-Methacryloylglycine exerts its effects is primarily through its ability to polymerize and form stable networks. In drug delivery systems, it acts as a carrier that can encapsulate therapeutic agents and release them in a controlled manner . The molecular targets and pathways involved in its action include interactions with cellular membranes and extracellular matrices, which facilitate the delivery of drugs to specific sites in the body .

Comparison with Similar Compounds

N-Methacryloylglycine belongs to a class of glycine derivatives modified with acyl or alkyl groups. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : this compound has the highest molecular weight due to the bulky methacryloyl group, followed by N-Acryloylglycine.

- Reactivity: The methacryloyl and acryloyl groups confer polymerizable double bonds, enabling crosslinking in hydrogels.

- Solubility : N-Formylglycine and N-Methylglycine are smaller and more polar, likely exhibiting higher aqueous solubility than this compound .

Biological Activity

N-Methacryloylglycine (NMG) is a methacrylic acid derivative that has garnered attention in various fields, particularly in biomaterials and drug delivery systems. This compound exhibits unique biological activities that make it suitable for applications in tissue engineering, drug delivery, and as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₉NO₂

- Molar Mass : 139.15 g/mol

The compound features a methacryloyl group that allows for polymerization, making it useful in creating hydrogels and other polymeric materials.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In a study involving nanocellulose-based composites, NMG was incorporated into hydrogels which displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of NMG enhanced the antimicrobial efficacy of the composite materials, making them suitable for applications in wound healing and infection control .

Drug Delivery Systems

NMG has been utilized in the development of pH-sensitive drug delivery systems. For instance, poly(this compound)/nanocellulose composites have been designed to release diclofenac in a controlled manner. These composites exhibited non-cytotoxic properties and were stable under physiological conditions, demonstrating their potential for targeted drug release applications .

Adhesive Properties

Research has indicated that this compound can enhance adhesive properties when used in dental primers. A study showed that primers containing NMG achieved higher bond strength to dentin compared to traditional adhesives. This property is attributed to the unique adhesion mechanisms facilitated by the methacryloyl group .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound incorporated into nanocellulose films. The results demonstrated a significant reduction in bacterial viability for both E. coli and S. aureus when exposed to these films. The study concluded that NMG's incorporation into nanocellulose matrices could lead to effective antimicrobial materials for medical applications .

Case Study 2: Drug Release Mechanism

In another research effort, poly(this compound) was combined with bacterial nanocellulose to create a pH-sensitive hydrogel capable of controlled drug release. The study highlighted that the release rate of diclofenac was modulated by pH changes, indicating potential applications in treating inflammatory conditions where localized drug delivery is beneficial .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Methacryloylglycine (CAS: 23578-45-2) in laboratory settings?

this compound is typically synthesized via methacryloyl chloride reacting with glycine under controlled alkaline conditions. Key steps include maintaining a pH of 8–9 to favor amide bond formation while minimizing hydrolysis of the methacryloyl group. Characterization via H NMR (e.g., vinyl proton peaks at δ 5.7–6.3 ppm) and FT-IR (C=O stretch at ~1650–1700 cm) is critical to confirm purity and structure . Optimizing reaction temperature (0–5°C) and solvent choice (e.g., THF/water biphasic systems) can improve yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and C NMR are essential for verifying molecular weight and carbon backbone integrity. For polymerized derivatives, gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) analyzes thermal transitions. Cross-validation with elemental analysis ensures stoichiometric accuracy, particularly for novel derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

While specific safety data for this compound is limited, general guidelines for methacrylates apply: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from light. In case of skin contact, rinse immediately with water; for spills, neutralize with inert absorbents. Contaminated solvents require specialized disposal due to potential polymerization hazards .

Advanced Research Questions

Q. How can researchers address discrepancies in reported polymerization kinetics of this compound?

Contradictions in reaction rates (e.g., radical vs. anionic polymerization) often arise from initiator choice, solvent polarity, or oxygen inhibition. Systematic studies using controlled radical polymerization (RAFT or ATRP) with real-time monitoring (e.g., in situ FT-IR) can clarify mechanistic pathways. Statistical modeling (e.g., Arrhenius plots) should account for temperature-dependent side reactions .

Q. What strategies optimize this compound-based hydrogels for drug delivery applications?

Crosslinking density and pH responsiveness are critical. Adjusting the molar ratio of this compound to co-monomers (e.g., PEGDA) modulates swelling behavior. In vitro release studies under simulated physiological conditions (pH 7.4, 37°C) should correlate with cytotoxicity assays (e.g., MTT on HEK-293 cells). Confocal microscopy can visualize hydrogel degradation kinetics .

Q. How do solvent polarity and initiator concentration affect the molecular weight distribution of this compound polymers?

Polar solvents (e.g., DMF) enhance monomer solubility but may accelerate chain-transfer reactions, broadening polydispersity (Đ > 1.5). Lower initiator concentrations (0.1–1 mol%) favor higher molecular weights but risk incomplete conversion. Size-exclusion chromatography (SEC) paired with kinetic Monte Carlo simulations can model these effects .

Q. What analytical frameworks resolve contradictions in the biocompatibility of this compound copolymers?

Discrepancies often stem from residual monomers or unreacted crosslinkers. Accelerated aging tests (e.g., ISO 10993) combined with LC-MS quantification of leachables are recommended. For in vivo studies, adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models and statistical power analysis .

Q. Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

Follow the NIH’s rigor and reproducibility guidelines:

- Document batch-specific impurities (e.g., via HPLC purity >98%).

- Pre-register experimental protocols (e.g., on Open Science Framework).

- Use internal controls (e.g., commercial methacrylate standards) for instrumental calibration .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferred for EC determination. Account for heteroscedasticity using weighted least squares. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce Type I errors. Transparent reporting of p-values, confidence intervals, and effect sizes is mandatory .

Q. How can machine learning enhance the prediction of this compound polymer properties?

Train neural networks on datasets of monomer structure vs. polymer attributes (e.g., Tg, tensile strength). Feature engineering should include electronic parameters (Hammett constants) and steric descriptors (molar volume). Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .

Properties

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.